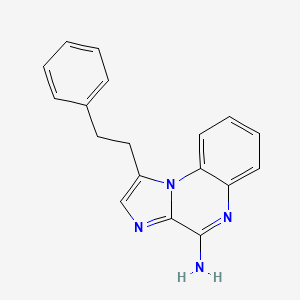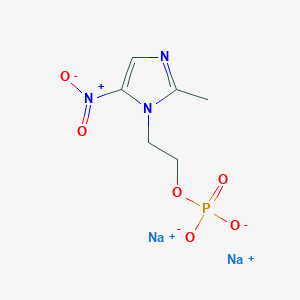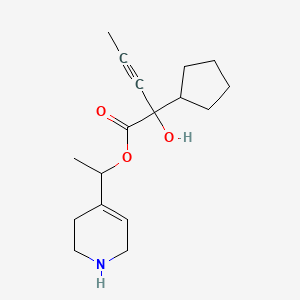
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate is a complex organic compound with a unique structure that combines elements of pyridine, cyclopentane, and glycolate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate typically involves multiple steps, starting with the preparation of the pyridine and cyclopentane derivatives. The key steps include:
Formation of the pyridine derivative: This involves the reaction of a suitable precursor with methylating agents under controlled conditions to introduce the methyl group at the 1-position of the pyridine ring.
Cyclopentane derivative synthesis: The cyclopentane ring is functionalized with a propynyl group through a series of reactions involving alkylation and subsequent cyclization.
Coupling reaction: The pyridine and cyclopentane derivatives are then coupled using a glycolate linker under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
作用機序
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Pathway modulation: The compound can influence various biochemical pathways, leading to changes in cellular activity and physiological effects.
類似化合物との比較
1-Methyl-1,2,5,6-tetrahydro-4-pyridylmethyl alpha-(1-propynyl)cyclopentaneglycolate can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar pyridine structure but different functional groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Cyclopentane derivatives: Compounds with similar cyclopentane structures but varying functional groups.
特性
CAS番号 |
93101-35-0 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
1-(1,2,3,6-tetrahydropyridin-4-yl)ethyl 2-cyclopentyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C17H25NO3/c1-3-10-17(20,15-6-4-5-7-15)16(19)21-13(2)14-8-11-18-12-9-14/h8,13,15,18,20H,4-7,9,11-12H2,1-2H3 |
InChIキー |
YSPJTHUINWTOBL-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C1CCCC1)(C(=O)OC(C)C2=CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


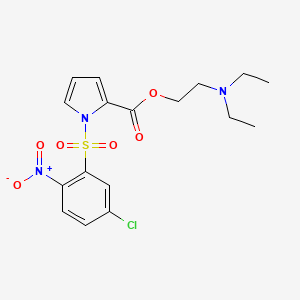
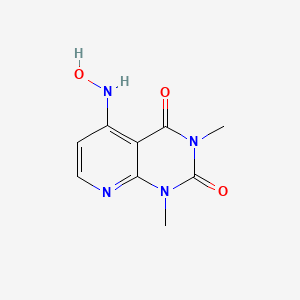
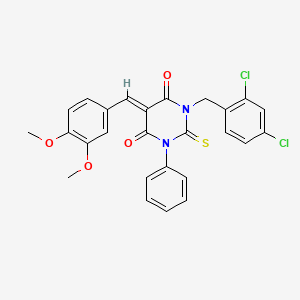
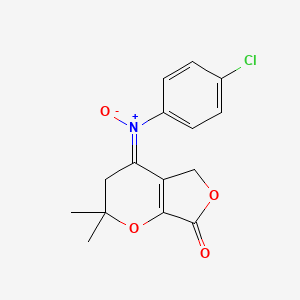
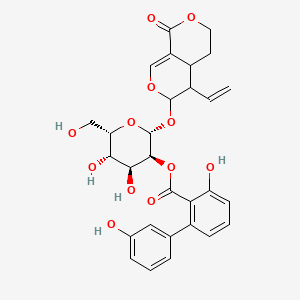


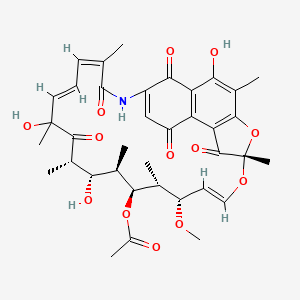
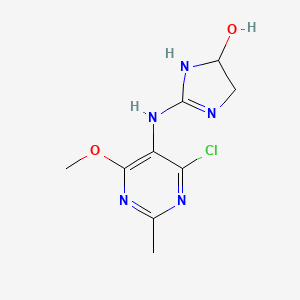
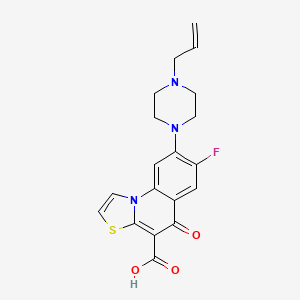
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
